2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE
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Overview
Description
2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is a complex organic compound belonging to the benzodiazepine family. This compound is characterized by its unique structure, which includes two nitro groups and a benzodiazepine core. Benzodiazepines are well-known for their applications in medicinal chemistry, particularly as central nervous system depressants. this compound has distinct properties that make it of interest in various scientific research fields.
Mechanism of Action
Target of Action
Similar compounds such as benzodiazepines have been known to interact withGABA receptors in the central nervous system .
Mode of Action
Benzodiazepines, which share a similar structure, typically enhance the effect of the neurotransmittergamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
Benzodiazepines are known to affect theGABAergic pathway , which is involved in inhibitory neurotransmission in the central nervous system .
Result of Action
Benzodiazepines, which have a similar structure, are known to causesedation, reduced anxiety, muscle relaxation, and anticonvulsant effects by enhancing the effect of GABA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a suitable benzodiazepine precursor. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding nitro-substituted benzodiazepine derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride. This reaction results in the formation of amino-substituted benzodiazepine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, tin(II) chloride, sodium borohydride.
Substitution: Alkyl halides, amines, thiols, polar aprotic solvents.
Major Products Formed
Oxidation: Nitro-substituted benzodiazepine derivatives.
Reduction: Amino-substituted benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of advanced materials.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]-diazepin-11-one: A benzodiazepine derivative with a chloro substituent instead of nitro groups.
5,11-Dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one: A related compound with a pyrido ring, studied for its muscarinic receptor binding affinities.
5-Acetyl-8-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one: Another benzodiazepine derivative with acetyl and chloro substituents, used as an impurity standard.
Uniqueness
2,4-DINITRO-5,10-DIHYDRO-DIBENZO(B,E)(1,4)DIAZEPIN-11-ONE is unique due to its dual nitro substituents, which impart distinct chemical and biological properties. These nitro groups influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
8,10-dinitro-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O5/c18-13-8-5-7(16(19)20)6-11(17(21)22)12(8)14-9-3-1-2-4-10(9)15-13/h1-6,14H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQANKFBCTNTADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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